molecular formula C11H17NO4 B13520901 Methyl2-{[(tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}acetate

Methyl2-{[(tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}acetate

Cat. No.: B13520901
M. Wt: 227.26 g/mol
InChI Key: VLUTYZWXGQHRSY-UHFFFAOYSA-N
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Description

Methyl2-{(tert-butoxy)carbonylamino}acetate is a specialized organic compound with the molecular formula C₁₅H₂₅NO₄ and a molecular weight of 283.37 g/mol . Its structure comprises three key functional groups:

  • A tert-butoxycarbonyl (Boc) group, a common protecting group for amines.
  • A prop-2-yn-1-yl (propargyl) group, which introduces alkyne functionality for click chemistry or further derivatization.
  • A methyl ester moiety, enhancing solubility in organic solvents and enabling ester hydrolysis for downstream modifications.

This compound is cataloged under CAS number EN300-367113 and is typically available at 95% purity for research applications .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]acetate

InChI

InChI=1S/C11H17NO4/c1-6-7-12(8-9(13)15-5)10(14)16-11(2,3)4/h1H,7-8H2,2-5H3

InChI Key

VLUTYZWXGQHRSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC#C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves the reaction of a protected amine with methyl chloroformate or methyl isocyanate derivatives to form the carbamate linkage. The process typically proceeds under inert atmospheres to prevent side reactions.

Procedure:

  • Step 1: Synthesis of prop-2-yn-1-amine derivative with tert-butoxycarbonyl (Boc) protection.
  • Step 2: React the Boc-protected amine with methyl chloroformate or methyl isocyanate in the presence of a base such as triethylamine or pyridine in anhydrous dichloromethane (DCM).
  • Step 3: The reaction mixture is stirred at low temperature (0–5°C) to control exothermicity, then allowed to warm to room temperature.
  • Step 4: Work-up involves aqueous washes, drying over magnesium sulfate, and purification via column chromatography.

Key Notes:

  • Use of methyl isocyanate provides a direct pathway to carbamate formation.
  • The reaction is highly sensitive to moisture; hence, dry solvents and inert atmosphere are critical.

Amide Coupling with Ethyl 2-Isocyanatoacetate

Method Overview:

This method utilizes the nucleophilic amine (prop-2-yn-1-amine) with ethyl 2-isocyanatoacetate to form the carbamate linkage, as demonstrated in recent synthesis protocols.

Procedure:

  • Step 1: Prepare the amine precursor by Boc-protection if necessary.
  • Step 2: Dissolve the Boc-protected amine in dry dichloromethane (DCM) under nitrogen.
  • Step 3: Add ethyl 2-isocyanatoacetate dropwise at 0°C, maintaining stirring.
  • Step 4: Allow the mixture to warm to room temperature and stir for several hours (typically 12–24 hours).
  • Step 5: Quench with aqueous acid or base, extract, dry, and purify via chromatography.

Research Findings:

  • This method yields high purity compounds with yields approaching 99%, as reported in recent experimental data.
  • The reaction is regioselective for carbamate formation at the amine site.

Protection-Deprotection Strategy for Selective Functionalization

Method Overview:

Protection of the amino group with tert-butoxycarbonyl (Boc) groups prevents undesired side reactions during subsequent steps, especially when multiple reactive sites are present.

Procedure:

  • Step 1: Protect the amine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in DCM.
  • Step 2: Confirm Boc-protection via NMR and IR.
  • Step 3: Proceed with carbamate formation using methyl chloroformate or isocyanates.
  • Step 4: Deprotect if necessary using acid treatment (e.g., trifluoroacetic acid).

Notes:

  • The Boc group is stable under a variety of conditions but can be selectively removed under acidic conditions.
  • This strategy enhances selectivity and yields.

Use of Ethyl Nitroacetate as a Precursor for Nitrogen Incorporation

Method Overview:

An alternative route involves initial formation of α-nitro esters, followed by reduction and subsequent functionalization to introduce the amino group.

Procedure:

  • Step 1: Condense ethyl nitroacetate with suitable aldehydes or ketones under reflux in the presence of piperidine.
  • Step 2: Reduce the nitro group to an amine using sodium borohydride or catalytic hydrogenation.
  • Step 3: Protect the amine with Boc groups.
  • Step 4: React with methyl chloroformate or isocyanates to form carbamates.

Research Findings:

  • This pathway offers a versatile route for synthesizing amino esters with complex substituents.
  • The process allows for incorporation of various aromatic and heteroaromatic groups.

Summary of Key Reaction Conditions and Parameters

Method Reagents Solvent Temperature Yield Notes
Isocyanate Route Methyl isocyanate derivatives DCM 0–25°C >99% Moisture-sensitive
Ethyl 2-Isocyanatoacetate Prop-2-yn-1-amine + ethyl isocyanatoacetate DCM 0°C to RT 99% High regioselectivity
Protection-Deprotection Boc2O, TFA DCM RT Variable Enhances selectivity
Nitroester Pathway Ethyl nitroacetate + aldehydes Toluene Reflux Variable Allows diverse substitutions

In-Depth Research Findings

  • The synthesis of carbamate derivatives like Methyl 2-({(tert-butoxy)carbonylamino}acetate) is well-established via isocyanate chemistry, with high yields and regioselectivity.
  • Use of ethyl isocyanatoacetate provides a convenient route to introduce the carbamate linkage directly onto amino precursors, as demonstrated in multiple recent studies.
  • Protection strategies, especially Boc protection, are crucial for controlling selectivity during multi-step syntheses.
  • Alternative pathways involving nitroesters and subsequent reduction expand the scope for structural diversification.

Comparison with Similar Compounds

Propargyl vs. Aliphatic Chains

  • The propargyl group in the target compound enables participation in Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. In contrast, compounds like tert-butyl 2-[(pent-4-yn-1-yl)amino]acetate (longer alkyne chain) may exhibit slower reaction kinetics due to steric hindrance .
  • Ethyl 2-((tert-butoxycarbonyl)amino)acetate lacks the propargyl group, limiting its utility in bioorthogonal reactions but retaining value as a Boc-protected intermediate .

Ester Group Variations

  • Methyl esters (target compound) hydrolyze faster under basic conditions than tert-butyl esters (e.g., tert-butyl 2-[(pent-4-yn-1-yl)amino]acetate), which require strong acids for deprotection .
  • Carboxylic acid derivatives (e.g., TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID) are directly used in peptide coupling reactions without ester hydrolysis .

Substituent-Driven Bioactivity

  • Aromatic systems (e.g., Methyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-[4-(cyclobutylmethoxy)phenyl]acetate) are tailored for receptor binding, as seen in GPR88 agonist studies .

Spectroscopic Data

  • 1H NMR : The target compound’s propargyl protons are expected near δ 2.0–2.5 ppm (triplet), while Boc tert-butyl groups resonate at δ 1.4 ppm (singlet) .
  • IR: Strong C=O stretches (~1740 cm⁻¹) confirm ester and carbamate functionalities, aligning with analogs like Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate .

Q & A

Q. What are the standard synthetic routes for Methyl 2-{(tert-butoxy)carbonylamino}acetate?

This compound is typically synthesized via sequential protection and coupling reactions. A common approach involves:

  • Step 1 : Introducing the Boc (tert-butoxycarbonyl) group to the amino group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .
  • Step 2 : Alkylation of the Boc-protected amine with propargyl bromide or similar reagents to attach the prop-2-yn-1-yl group, often under conditions like NaHCO₃ in DMF .
  • Step 3 : Esterification of the carboxylic acid intermediate with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .

Q. Key Considerations :

  • Purity is monitored via TLC or HPLC.
  • Yields are optimized by controlling reaction temperature (0–25°C) and stoichiometry .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Primary Techniques :

  • ¹H/¹³C NMR : Assigns protons and carbons (e.g., Boc tert-butyl singlet at δ ~1.4 ppm, propargyl CH₂ at δ ~4.2 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight via ESI or MALDI (e.g., [M+Na]⁺ peaks) .
  • X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement and Mercury for visualization .

Q. Example Data :

TechniqueKey Signals/ParametersReference
¹H NMR (CDCl₃)Boc tert-butyl (δ 1.40 ppm, s, 9H)
MS (ESI)[M+Na]⁺ = Calculated for C₁₅H₂₅NO₄ + Na

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Acts as a protected amino acid derivative in peptide synthesis, enabling selective deprotection for drug candidates (e.g., GPR88 agonists) .
  • Click Chemistry : The propargyl group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
  • Material Science : Used to synthesize functionalized polymers via radical polymerization of the alkyne group .

Advanced Questions

Q. How can racemization be minimized during synthesis?

Racemization at the chiral center is mitigated by:

  • Using low temperatures (0–4°C) during coupling steps.
  • Employing non-basic conditions for Boc protection (e.g., DMAP catalysis instead of strong bases) .
  • Monitoring enantiomeric purity via chiral HPLC or polarimetry .

Case Study : In the synthesis of (2S)-configured analogs, (S)-proline-derived catalysts reduced racemization to <5% .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Step 1 : Verify NMR assignments using 2D techniques (COSY, HSQC) to confirm connectivity .
  • Step 2 : Re-refine crystallographic data with SHELXL, adjusting parameters like thermal displacement .
  • Step 3 : Cross-validate using alternative methods (e.g., IR for functional groups, MS for molecular weight) .

Example : A discrepancy in propargyl CH₂ signals was resolved by confirming torsional angles via Mercury’s overlay function .

Q. What safety protocols are recommended given limited toxicity data?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential acute toxicity (Category 4 for inhalation/dermal/oral exposure) .
  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Disposal : Incinerate via approved hazardous waste protocols .

Note : Ecological toxicity data (e.g., biodegradability) remain uncharacterized; assume persistence and avoid environmental release .

Q. How does the propargyl group influence reactivity in click chemistry applications?

The prop-2-yn-1-yl group enables:

  • CuAAC Reactions : Forms 1,2,3-triazoles with azides under Cu(I) catalysis, useful for bioconjugation .
  • Photoclick Chemistry : Reacts with tetrazoles via UV light for spatiotemporal control in polymer synthesis .

Q. Optimization Tips :

  • Use CuBr(PPh₃)₃ for faster kinetics.
  • Avoid excess Cu to prevent side reactions with the Boc group .

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